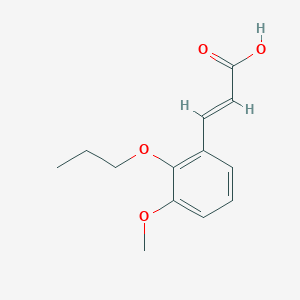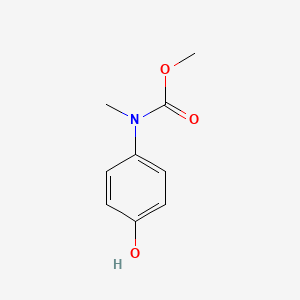
甲基-N-(4-羟基苯基)-N-甲基甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-(4-hydroxyphenyl)-N-methylcarbamate is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 . It is a solid substance stored under nitrogen at a temperature of 4°C . The IUPAC name for this compound is methyl 4-hydroxyphenylcarbamate .
Physical And Chemical Properties Analysis
Methyl N-(4-hydroxyphenyl)-N-methylcarbamate has a boiling point of 252.2±23.0°C at 760 mmHg and a melting point of 118°C . It is a solid substance stored under nitrogen at a temperature of 4°C .科学研究应用
生物系统中的代谢
包括结构与甲基 N-(4-羟基苯基)-N-甲基氨基甲酸酯相关的化合物在内的甲基氨基甲酸酯杀虫剂在动物、植物和昆虫中会经历水解、氧化、脱烷基化和结合等各种代谢过程。这些过程导致羟基化衍生物、N-羟甲基衍生物和其他类似或相同的产物的形成。水解是这些化合物中的一些在动物中的主要代谢途径 (Knaak, 1971)。
抗肿瘤活性
1,2-二甲基-3,4-双(羟甲基)-5-苯基吡咯双(N-甲基氨基甲酸酯)的衍生物已被合成并针对小鼠中的 P388 淋巴细胞白血病测试了抗白血病活性。所有测试的化合物在此检测中均表现出显着的活性,证明了潜在的抗肿瘤特性 (Anderson & Halat, 1979)。
生态毒性和环境转化
N-甲基氨基甲酸酯杀虫剂在水中的生态毒性和转化已得到研究,重点是它们在自然条件下的水解和光解裂解。这些过程及其对水生生物的急性毒性和慢性毒性已得到评估,突出了这些化合物对环境的影响 (Iesce et al., 2006)。
杀虫特性
烷氧苯基 N-甲基氨基甲酸酯是一类与甲基 N-(4-羟基苯基)-N-甲基氨基甲酸酯相关的化合物,已被合成并作为杀虫剂进行评估。此类中的许多化合物对各种害虫表现出很高的杀虫活性,突出了此化学类在害虫控制中的重要性 (Metcalf et al., 1960)。
新型药物疗法
对结构与甲基 N-(4-羟基苯基)-N-甲基氨基甲酸酯相关的化合物的研究已导致为精神疾病开发新型的心理药理疗法。这些研究证明了这些化合物在推进精神病学治疗中的潜力 (Mithoefer et al., 2016)。
作用机制
Target of Action
Methyl N-(4-hydroxyphenyl)-N-methylcarbamate, also known as Fenretinide , is a synthetic retinoid derivative . Retinoids are substances related to vitamin A . The primary targets of this compound are enzymes involved in lipid metabolism and cell death, such as stearoyl-CoA desaturase 1 (SCD1) and dihydroceramide Δ4-desaturase 1 (DES1) .
Mode of Action
Fenretinide interacts with its targets by inhibiting their activities . For instance, it inhibits the activity of SCD1 and DES1 . This inhibition leads to the accumulation of ceramide, a wax-like substance, in tumor cells . This accumulation is associated with the production of reactive oxygen species (ROS), leading to cell death through apoptosis and/or necrosis .
Biochemical Pathways
The inhibition of SCD1 and DES1 by Fenretinide affects the lipid metabolism pathway . The accumulation of ceramide disrupts the balance of the sphingolipid rheostat, shifting the balance towards cell death . This shift affects downstream processes, including cell proliferation and survival .
Pharmacokinetics
The pharmacokinetics of Fenretinide involve its absorption, distribution, metabolism, and excretion (ADME). This may contribute to its effectiveness against breast cancer .
Result of Action
The result of Fenretinide’s action at the molecular and cellular level is the induction of cell death in tumor cells . This is achieved through the disruption of lipid metabolism and the induction of oxidative stress .
Action Environment
The action of Fenretinide can be influenced by environmental factors. For instance, the pH and clay content of soils can affect the inhibitory capacity of Fenretinide on nitrification .
生化分析
Biochemical Properties
Methyl N-(4-hydroxyphenyl)-N-methylcarbamate interacts with ammonia-oxidizing archaea (AOA) and ammonia-oxidizing bacteria (AOB) in the soil . It affects the abundance and community composition of these microorganisms, thereby influencing the gross N mineralization and nitrification rates .
Cellular Effects
The effects of Methyl N-(4-hydroxyphenyl)-N-methylcarbamate on cells are primarily observed in the microbial cells in the soil. It influences the function of these cells by affecting the abundance and community composition of AOA and AOB .
Molecular Mechanism
Methyl N-(4-hydroxyphenyl)-N-methylcarbamate exerts its effects at the molecular level by interacting with the amoA gene of AOA and AOB . This interaction affects the abundance and community composition of these microorganisms, thereby influencing the gross N mineralization and nitrification rates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl N-(4-hydroxyphenyl)-N-methylcarbamate on gross N mineralization and nitrification rates have been observed over time
Metabolic Pathways
Methyl N-(4-hydroxyphenyl)-N-methylcarbamate is involved in the nitrogen cycle in the soil . It interacts with the enzymes of AOA and AOB, affecting the gross N mineralization and nitrification rates .
Transport and Distribution
It is known to interact with the amoA gene of AOA and AOB in the soil .
Subcellular Localization
It is known to interact with the amoA gene of AOA and AOB in the soil .
属性
IUPAC Name |
methyl N-(4-hydroxyphenyl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-10(9(12)13-2)7-3-5-8(11)6-4-7/h3-6,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSSIVOMHTUDGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B2834813.png)
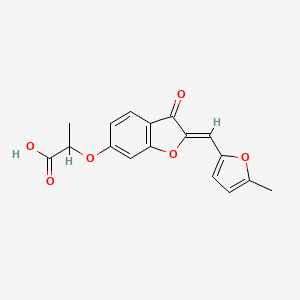
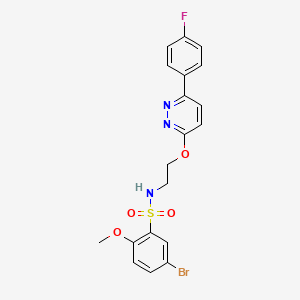
![1-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-indole-3-carbaldehyde](/img/structure/B2834820.png)
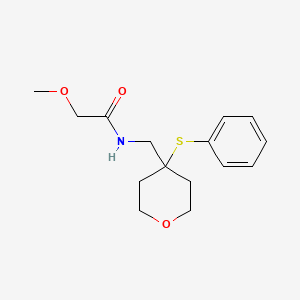
![(E)-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2834822.png)



![N-(Cyanomethyl)-2-[4-(2,6-dichlorophenyl)piperidin-1-yl]acetamide](/img/structure/B2834828.png)

![N-(4-methylcyclohexyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2834830.png)
carbamoyl}ethyl)but-2-ynamide](/img/structure/B2834831.png)
